molecular formula C12H20N2O4 B1413430 2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid CAS No. 1823981-11-8

2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid

Cat. No. B1413430
M. Wt: 256.3 g/mol
InChI Key: CJLPPRCRWGZAHJ-UHFFFAOYSA-N
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Description

“2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid” is a spirocyclic building block . It belongs to the class of organic compounds known as spirocyclic compounds, which are characterized by their unique structure where two or more rings share a single atom .


Synthesis Analysis

The synthesis of this compound involves the use of di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The resulting protected amino acid ionic liquids (Boc-AAILs) were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Physical And Chemical Properties Analysis

The compound is a powder form and should be stored at temperatures between 2-8°C . Its empirical formula is C12H19NO6S, and it has a molecular weight of 305.35 .

Scientific Research Applications

Supramolecular Arrangements

One of the scientific research applications of 2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid is in the study of supramolecular arrangements. Research by Graus et al. (2010) focused on the synthesis and crystallographic analysis of derivatives, including 8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decane, highlighting the role of substituents on the cyclohexane ring in supramolecular arrangements (Graus et al., 2010).

Constrained Surrogates in Peptide Synthesis

Fernandez et al. (2002) described the synthesis of derivatives related to 2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid, used as constrained surrogates in peptide synthesis. These compounds were analyzed for their potential as mimetics in peptide structures (Fernandez et al., 2002).

Building Blocks for Cyclopropyl-Containing Amino Acids

Limbach et al. (2009) developed a process for creating cyclopropyl-containing amino acids, demonstrating the use of similar structures in the synthesis of methyl 4-tert-butoxycarbonylmethyl-5-oxo-4,7-diazaspiro[2.5]octane-8-carboxylate, a precursor for bicyclic peptidomimetics (Limbach et al., 2009).

Alkylation of Diazaspiro Compounds

Brabander and Wright (1965) explored the alkylation of 6-aryl-6,7-diazaspiro compounds, including structures similar to 2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid. They described synthetic methods leading to various isomers of these compounds (Brabander & Wright, 1965).

Cycloaddition Reactions

Chiaroni et al. (2000) investigated the cycloaddition reactions of methylenelactams with nitrones, leading to 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives. These reactions are crucial for understanding the chemical behavior and applications of diazaspiro compounds in synthetic chemistry (Chiaroni et al., 2000).

Intramolecular Cyclopropanation

Koskinen and Muñoz (1993) described a process involving tert-butyl-substituted allyl malonates, which are relevant to the understanding of the synthesis and applications of tert-butoxycarbonyl-substituted compounds. Their research provides insight into the methods for converting these compounds into protected amino acids (Koskinen & Muñoz, 1993).

Polyketide Synthesis

Shklyaruck (2015) focused on synthesizing building blocks for polyketides, involving processes relevant to the manipulation and application of tert-butoxycarbonyl-substituted compounds like 2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid (Shklyaruck, 2015).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating that it can cause acute toxicity if ingested, eye irritation, skin irritation, and may cause respiratory irritation . Therefore, it should be handled with care.

Future Directions

Spirocyclic building blocks like “2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid” provide a new area of chemical space with straightforward functional handles for further diversification . This opens up possibilities for the development of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[3.4]octane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c1-11(2,3)18-10(17)14-6-12(7-14)5-13-4-8(12)9(15)16/h8,13H,4-7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLPPRCRWGZAHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid

CAS RN

1823981-11-8
Record name 2-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.4]octane-8-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid
Reactant of Route 2
2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid
Reactant of Route 3
2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid
Reactant of Route 4
2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid
Reactant of Route 5
2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid
Reactant of Route 6
2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid

Citations

For This Compound
1
Citations
BA Chalyk, AA Isakov, MV Butko… - European Journal of …, 2017 - Wiley Online Library
New scaffolds for drug discovery, 6‐azaspiro[4.3]alkanes, have been synthesized in two steps from four‐membered‐ring ketones: cyclobutanone, thienone, N‐Boc‐azetidinone (Boc = …

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